ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of thiophene-3-carbonyl chloride with piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Piperazine derivatives with various substituents.
Scientific Research Applications
Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxamide.
Piperazine derivatives: Compounds such as piperazine-1-carboxamide or piperazine-1-carboxylic acid.
Uniqueness
Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the thiophene and piperazine rings, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of the Compound
This compound is a piperazine derivative featuring a thiophene moiety. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating notable efficacy:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.02 to 0.24 μg/mL against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (MDR/XDR-TB) .
- Mechanism of Action : The compound acts as an inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for mycobacterial cell wall biosynthesis. This selective inhibition offers a promising therapeutic avenue with reduced cytotoxicity to human cells .
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cytotoxicity Studies : In vitro assays have revealed that this compound induces cytotoxic effects in various cancer cell lines, with significant activity observed in prostate cancer cells (PC3 and DU145). The IC50 values indicate a dose-dependent response, with PC3 cells being more sensitive .
- Mechanism of Action : The compound appears to induce apoptosis through mechanisms such as chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Modification | Biological Activity |
---|---|---|
Thiophene moiety | Substitution | Enhanced binding affinity to DprE1 |
Piperazine ring | Alkylation | Improved cytotoxicity against cancer cells |
Carbonyl group | Reduction | Increased metabolic stability |
Research indicates that modifications to the thiophene and piperazine components can enhance both antimicrobial and anticancer activities. For instance, substituents on the thiophene ring have been shown to improve interactions with target enzymes, thereby increasing potency .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimycobacterial Activity : In a study evaluating various thiophene derivatives, this compound was among the most potent inhibitors against M. tuberculosis, showcasing its potential as a new antitubercular agent .
- Cancer Cell Line Studies : A comparative study on different piperazine derivatives demonstrated that this compound exhibited superior cytotoxic effects compared to other analogs, particularly in prostate cancer models .
Properties
IUPAC Name |
ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-17-12(16)14-6-4-13(5-7-14)11(15)10-3-8-18-9-10/h3,8-9H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKAACXRURGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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